2,6-Dichloroanthraquinone
Overview
Description
2,6-Dichloroanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the anthraquinone structure. This compound is known for its vibrant yellow color and is used in various industrial applications, particularly in the production of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloroanthraquinone can be synthesized through several methods. One common approach involves the chlorination of anthraquinone. The reaction typically employs chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions .
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of anthraquinone-2,6-disulfonic acid. This method provides high purity and excellent yields. The process involves the conversion of the disulfonic acid to the dichloro derivative using chlorinating agents like phosphorus pentachloride or thionyl chloride .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloroanthraquinone undergoes various chemical reactions, including:
Reduction: It can be reduced to form anthrahydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: It can be oxidized to form higher oxidation state derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Reduction: Anthrahydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Oxidation: Higher oxidation state anthraquinone derivatives.
Scientific Research Applications
2,6-Dichloroanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: It serves as a probe in studying biological redox reactions.
Industry: It is used in the production of high-performance materials, including organic electronic devices and batteries
Mechanism of Action
The mechanism of action of 2,6-Dichloroanthraquinone involves its ability to undergo redox reactions. In biological systems, it can interact with cellular proteins, leading to the inhibition of key enzymes such as topoisomerases and kinases. This interaction disrupts cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
- 1,2-Dichloroanthraquinone
- 1,4-Dichloroanthraquinone
- 2,6-Dibromoanthraquinone
- 2,6-Diiodoanthraquinone
Comparison: 2,6-Dichloroanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability, making it suitable for specific applications in dye synthesis and material science .
Properties
IUPAC Name |
2,6-dichloroanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGPMAHVCDFRBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C2=O)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284396 | |
Record name | 2,6-Dichloroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605-40-3 | |
Record name | 2,6-Dichloro-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloroanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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